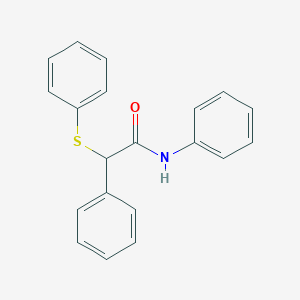

N,2-diphenyl-2-(phenylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N,2-diphenyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS/c22-20(21-17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)23-18-14-8-3-9-15-18/h1-15,19H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDLJOHWDDGBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-diphenyl-2-(phenylsulfanyl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-2-phenylacetophenone with thiophenol in the presence of a base, such as potassium carbonate, to form 2-phenyl-2-(phenylsulfanyl)acetophenone. This intermediate is then reacted with aniline in the presence of a catalyst, such as copper(I) iodide, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,2-diphenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the phenyl groups.

Scientific Research Applications

N,2-diphenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammation and cancer.

Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N,2-diphenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, the phenylsulfanyl group can interact with the active site of enzymes, leading to inhibition of their activity. The compound’s ability to undergo various chemical modifications also allows it to be tailored for specific biological targets.

Comparison with Similar Compounds

Similar Compounds

N-phenyl-2-(phenylsulfanyl)acetamide: Lacks one phenyl group compared to N,2-diphenyl-2-(phenylsulfanyl)acetamide.

2-phenyl-2-(phenylsulfanyl)acetamide: Lacks the N-phenyl group.

N,2-diphenylacetamide: Lacks the phenylsulfanyl group.

Uniqueness

This compound is unique due to the presence of both the phenylsulfanyl group and two phenyl groups attached to the acetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and purity of N,2-diphenyl-2-(phenylsulfanyl)acetamide during synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze singlet signals for methylene groups (e.g., δ 3.84 ppm in ¹H NMR) and aromatic protons (δ 7.30 ppm) .

- X-ray Diffraction : Resolve molecular conformation (e.g., Cphenyl–S–C–Ccarbonyl torsion angles ~72°) and hydrogen-bonding networks (N–H⋯O and C–H⋯π interactions) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₃NOS) .

- Purity Assessment : Use HPLC or GC-MS to detect impurities from sulfonation or acetamide coupling steps .

Q. What are common synthetic routes for this compound, and how can reaction conditions be optimized?

- Synthetic Strategy :

- Step 1 : Sulfonation of aniline derivatives to generate sulfonyl intermediates .

- Step 2 : Nucleophilic substitution with 2-chloro-N-phenylacetamide under basic conditions (e.g., triethylamine) .

- Optimization Parameters :

Q. Which analytical techniques are critical for characterizing this compound?

- Primary Methods :

- ¹³C NMR : Assign carbonyl (C=O, ~170 ppm) and aromatic carbons .

- IR Spectroscopy : Identify amide (N–H, ~3300 cm⁻¹) and sulfide (C–S, ~700 cm⁻¹) stretches .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 267.3 for [M+H]⁺) .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystallographic packing of this compound?

- Key Findings :

- N–H⋯O Hydrogen Bonds : Form chains along the [100] direction, stabilizing the crystal lattice .

- C–H⋯π Interactions : Link chains into a 3D network, affecting melting point and solubility .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in methylene proton shifts (δ 3.84 ppm vs. δ 4.10 ppm in analogues) may arise from solvent polarity or crystal packing .

- Resolution Workflow :

Cross-validate with X-ray structures to rule out conformational artifacts.

Replicate experiments in standardized solvents (e.g., DMSO-d₆).

Use DFT calculations to model electronic environments .

Q. How can researchers design structure-activity relationship (SAR) studies for sulfanyl-acetamide derivatives?

- Methodology :

- Variable Groups : Modify phenyl substituents (e.g., electron-withdrawing Cl or electron-donating CH₃) to assess electronic effects on bioactivity .

- Biological Assays : Test antimicrobial activity via MIC assays or kinase inhibition via enzymatic screens .

- Data Interpretation : Correlate logP values (from HPLC) with membrane permeability trends .

Q. What role does the sulfanyl-acetamide moiety play in stabilizing transition states during catalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.